

Skeletal editing of pyridine using pyruvate derivatives

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Compound of Interest

Compound Name: *Ethyl 2-oxo-3-(pyridin-4-yl)propanoate*

CAS No.: 103204-67-7

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Application Note: Skeletal Editing of Pyridine to Arenes Using Pyruvate-Derived Oxazino Scaffolds

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, yet its high stability often renders direct skeletal modification (altering the core ring atoms) chemically intractable.[1] Traditional methods rely on peripheral C–H functionalization. This guide details a breakthrough protocol for skeletal editing, specifically the transmutation of pyridines into benzenes or naphthalenes (C–N to C–C swap).

The core innovation, pioneered by the Studer group (2024), utilizes pyruvate derivatives (specifically methyl/ethyl pyruvate) as electrophilic traps in a Huisgen-type cycloaddition. This process converts the inert pyridine into a reactive oxazino-pyridine intermediate. This "temporary dearomatization" enables a subsequent cycloaddition/retro-cycloaddition sequence with arynes or alkynes, effectively excising the nitrogen atom and replacing it with a carbon framework.

Mechanistic Principles

The transformation relies on a "Cut-and-Sew" logic. Pyridines are electronically deficient and resistant to cycloadditions. To overcome this, the protocol employs a three-component coupling to disrupt aromaticity.

The Pyruvate-Mediated Activation (The "Cut")

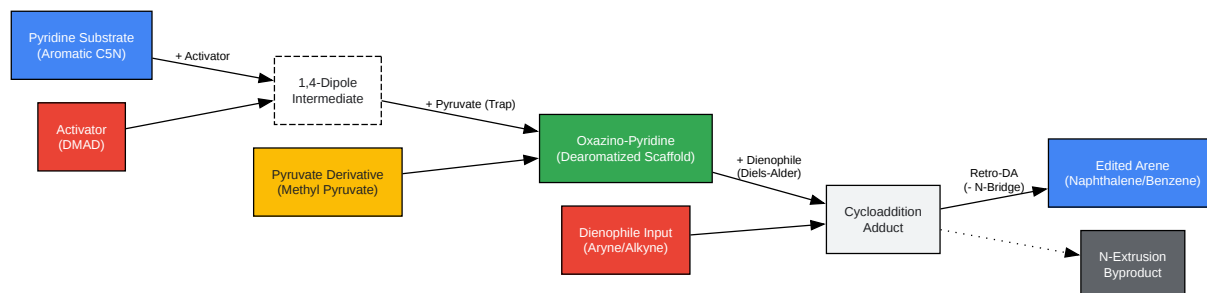
The reaction initiates with the addition of an electron-deficient alkyne (typically Dimethyl Acetylenedicarboxylate, DMAD) to the pyridine nitrogen, generating a zwitterionic intermediate. This 1,4-dipole is intercepted by the carbonyl group of a pyruvate derivative (e.g., methyl pyruvate). This forms a stable, bicyclic oxazino-pyridine (a dearomatized diene).

- **Role of Pyruvate:** It serves as the critical "locking" agent that traps the zwitterion, preventing reversion to the starting pyridine and installing a bridge that breaks the aromaticity.

The Skeletal Swap (The "Sew")

The oxazino-pyridine acts as an electron-rich diene in a Diels-Alder reaction with a dienophile (e.g., an aryne generated in situ). Following the cycloaddition, the intermediate undergoes a retro-Diels-Alder fragmentation. This step extrudes the nitrogen-containing bridge (as a pyrrole/imine byproduct) and the pyruvate residue, collapsing the remaining structure into a thermodynamically stable all-carbon arene (naphthalene or benzene derivative).

Pathway Visualization



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Figure 1: Logical flow of the pyruvate-mediated skeletal editing. The pyruvate derivative is essential for stabilizing the dearomatized intermediate (Oxazino) which serves as the substrate for the carbon insertion.

Experimental Protocol

This protocol describes the conversion of a substituted pyridine to a functionalized naphthalene using methyl pyruvate and a benzyne precursor.

Safety Note: Benzyne precursors (silyl aryl triflates) and fluoride sources can generate hazardous intermediates. Perform all steps in a fume hood.

Phase A: Synthesis of the Oxazino-Pyridine Scaffold

This step installs the pyruvate "handle" to dearomatize the pyridine.

- Reagent Prep:
 - Substrate: Pyridine derivative (1.0 equiv, e.g., 2.0 mmol).
 - Activator: Dimethyl Acetylenedicarboxylate (DMAD) (1.2 equiv).

- Trapping Agent: Methyl Pyruvate (1.5 equiv).
- Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration).
- Execution:
 - Dissolve the pyridine and methyl pyruvate in DCM in a round-bottom flask under N₂ atmosphere.
 - Cool the mixture to 0°C using an ice bath.
 - Add DMAD dropwise over 10 minutes. The solution will typically change color (yellow/orange) indicating zwitterion formation.
 - Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the oxazino adduct is usually less polar than pyridine).
- Isolation:
 - Concentrate the solvent in vacuo.
 - Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
 - Checkpoint: Obtain the Oxazino-Pyridine (often a stable solid or viscous oil). Verify via ¹H NMR (look for the loss of aromatic pyridine peaks and appearance of alkene/bridgehead protons).

Phase B: Skeletal Editing (C-N to C-C Swap)

This step performs the atom exchange.

- Reagent Prep:
 - Substrate: Oxazino-Pyridine (from Phase A) (1.0 equiv).
 - Carbon Source: 2-(Trimethylsilyl)phenyl triflate (Benzyne precursor) (2.0 equiv).
 - Trigger: CsF (Cesium Fluoride) or TBAF (2.5 equiv).

- Solvent: Acetonitrile (MeCN) or THF (0.1 M).
- Execution:
 - Dissolve the Oxazino-Pyridine and the silyl aryl triflate in MeCN.
 - Add CsF in one portion.
 - Heat the reaction to 60–80°C for 12 hours in a sealed tube.
 - Mechanism in Action: The fluoride generates benzyne, which undergoes [4+2] cycloaddition with the oxazino diene. The thermal conditions drive the subsequent retro-cycloaddition, expelling the N-bridge.
- Work-up:
 - Cool to RT and filter through a Celite pad to remove inorganic salts.
 - Concentrate the filtrate.
 - Purify via column chromatography.
 - Result: Isolated Naphthalene derivative (The pyridine nitrogen is gone, replaced by the benzyne ring carbons).

Data & Performance Metrics

The following table summarizes the scope and limitations of this methodology based on recent literature benchmarks (Studer, 2024).

Substrate Class	Pyruvate Derivative Used	Editing Partner (C-Source)	Product Outcome	Typical Yield
Simple Pyridines	Methyl Pyruvate	Benzynes (via Silyl Triflate)	Naphthalene	65–85%
EWG-Pyridines (e.g., 3-CN)	Ethyl Pyruvate	Benzynes	Substituted Naphthalene	50–70%
Drug Scaffolds (e.g., Nicotinate)	Methyl Pyruvate	Benzynes	Edited Drug Analog	40–60%
Pyridine	Methyl Pyruvate	Dimethyl Acetylenedicarbonyl (Alkyne)	Benzene (via Alkyne insertion)	45–60%

Key Observations:

- **Electronic Tolerance:** Electron-neutral and electron-deficient pyridines react well. Strongly electron-rich pyridines (e.g., 4-methoxy) may react sluggishly during the initial pyruvate trapping step due to reduced electrophilicity of the N-DMAD adduct.
- **Regioselectivity:** The position of substituents on the pyridine ring is conserved in the final arene product, allowing for precise "single-atom" logic.

Troubleshooting & Optimization

- **Issue: Low Yield in Phase A (Oxazino formation).**
 - **Cause:** Polymerization of DMAD or moisture sensitivity.
 - **Fix:** Ensure strictly anhydrous DCM. Increase Methyl Pyruvate to 2.0 equiv to outcompete side reactions.
- **Issue: Incomplete Skeletal Swap (Phase B).**
 - **Cause:** Benzynes precursor decomposition before cycloaddition.

- Fix: Use a slow-addition syringe pump for the fluoride source (CsF/TBAF) to keep benzyne concentration low and steady, favoring reaction with the oxazino scaffold over benzyne dimerization.
- Issue: Product Purification.
 - Insight: The N-extrusion byproduct is often polar. The desired arene product is usually non-polar. A simple Hexane wash or filtration through a short silica plug often removes the bulk of the byproduct.

References

- Cheng, Q., et al. (2024).[2] Skeletal editing of pyridines through atom-pair swap from CN to CC. Nature Chemistry. [[Link](#)][3]
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